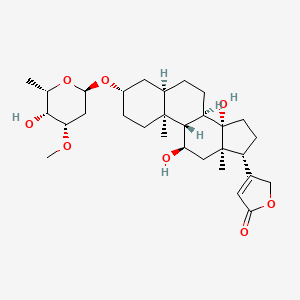
Divostroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Divostroside is a cardenolide glycoside.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Anticancer Activity
Divostroside has demonstrated significant anticancer properties in various preclinical studies. Research indicates that it can inhibit tumor growth in xenograft models, with some studies reporting tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests that this compound may be a promising candidate for cancer treatment, particularly in breast cancer models where it has been shown to induce apoptosis selectively in cancer cells while sparing normal cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown a marked reduction in inflammation markers in animal models of induced arthritis, with significant decreases in paw swelling observed post-treatment. These findings highlight its potential as an anti-inflammatory agent.
Microbial Inhibition
Antimicrobial Efficacy
this compound has also been investigated for its antimicrobial properties. It has shown effective inhibition against multi-drug resistant bacterial strains, making it a potential candidate for addressing antibiotic resistance. In laboratory settings, this compound demonstrated significant growth inhibition of resistant strains, suggesting its utility in infection control.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Preliminary findings indicate that it may help mitigate neuronal damage and promote neuronal survival under stress conditions, which could have implications for treating conditions like Alzheimer's disease.
Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Case Study 1: Cancer Treatment
- Objective : Evaluate the anticancer effects of this compound in breast cancer models.
- Results : Significant induction of apoptosis was observed in cancer cells with minimal cytotoxicity to normal cells.
Case Study 2: Infection Control
- Objective : Assess the antimicrobial efficacy of this compound against resistant bacterial strains.
- Results : Demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting potential for clinical application.
Eigenschaften
Molekularformel |
C30H46O8 |
|---|---|
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20+,21+,22+,23-,25-,26+,27+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
LEORFFVSVUWAEY-KKFKOBSISA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















